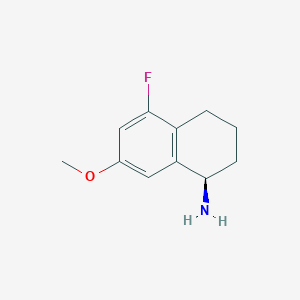
1-Methylindoline-4-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylindoline-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C10H11ClN2 It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methylindoline-4-carbonitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylindoline with cyanogen bromide in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve:
Reagents: 1-methylindoline, cyanogen bromide, base (e.g., sodium hydroxide), hydrochloric acid.
Solvents: Organic solvents such as dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylindoline-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under various conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced derivatives such as primary or secondary amines.
Substitution: Substituted indoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Methylindoline-4-carbonitrile hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-methylindoline-4-carbonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
1-Methylindoline-4-carbonitrile hydrochloride can be compared with other similar compounds, such as:
1-Methylindoline: Lacks the nitrile group, resulting in different chemical reactivity and biological activity.
Indoline-4-carbonitrile: Lacks the methyl group, which can affect its physical properties and interactions.
1-Methylindoline-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
1-methyl-2,3-dihydroindole-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c1-12-6-5-9-8(7-11)3-2-4-10(9)12;/h2-4H,5-6H2,1H3;1H |
Clave InChI |
HNXCPSCNDANJPJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C=CC=C21)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


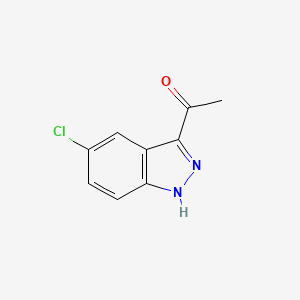

![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)
![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)

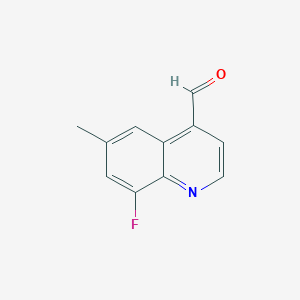



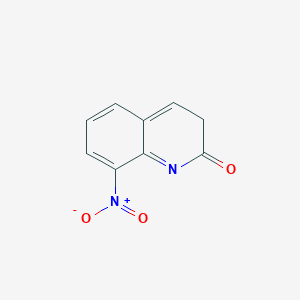
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11904176.png)
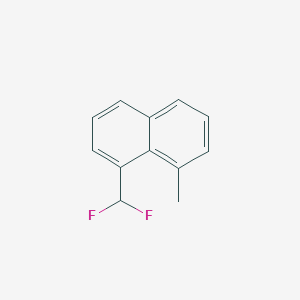
![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)
